Cas no 1185006-99-8 (2-phenyl-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one)

2-Phenyl-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one is a heterocyclic compound featuring a phthalazinone core linked to a pyridyl-substituted oxadiazole moiety. This structure imparts unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. The compound's rigid, conjugated framework enhances its potential as a scaffold for kinase inhibitors or fluorescent probes. Its oxadiazole and pyridine groups contribute to strong intermolecular interactions, improving binding affinity in biological systems. The phthalazinone core further offers stability and synthetic versatility. This combination of features makes it a promising intermediate for developing targeted therapeutics or functional materials with tailored properties.
2-phenyl-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one structure
1185006-99-8 structure
Product name:2-phenyl-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one
CAS No:1185006-99-8
MF:C21H13N5O2
Molecular Weight:367.360223531723
CID:5343593

2-phenyl-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one 化学的及び物理的性質

名前と識別子

    • 2-phenyl-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one
    • 2-phenyl-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)phthalazin-1-one
    • 2-phenyl-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one
    • 2-phenyl-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one
    • HMS3503A11
    • STL096788
    • 2-phenyl-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one
    • インチ: 1S/C21H13N5O2/c27-21-16-11-5-4-10-15(16)18(24-26(21)14-8-2-1-3-9-14)20-23-19(25-28-20)17-12-6-7-13-22-17/h1-13H
    • InChIKey: FJTPFABXZUIUQS-UHFFFAOYSA-N
    • SMILES: O1C(C2C3C=CC=CC=3C(N(C3C=CC=CC=3)N=2)=O)=NC(C2C=CC=CN=2)=N1

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 28
  • 回転可能化学結合数: 3
  • 複雑さ: 606
  • トポロジー分子極性表面積: 84.5
  • XLogP3: 3.6

2-phenyl-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F3411-7452-10μmol
2-phenyl-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one
1185006-99-8
10μmol
$69.0 2023-09-10
Life Chemicals
F3411-7452-5mg
2-phenyl-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one
1185006-99-8
5mg
$69.0 2023-09-10
Life Chemicals
F3411-7452-40mg
2-phenyl-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one
1185006-99-8
40mg
$140.0 2023-09-10
Life Chemicals
F3411-7452-15mg
2-phenyl-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one
1185006-99-8
15mg
$89.0 2023-09-10
Life Chemicals
F3411-7452-4mg
2-phenyl-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one
1185006-99-8
4mg
$66.0 2023-09-10
Life Chemicals
F3411-7452-2mg
2-phenyl-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one
1185006-99-8
2mg
$59.0 2023-09-10
Life Chemicals
F3411-7452-3mg
2-phenyl-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one
1185006-99-8
3mg
$63.0 2023-09-10
Life Chemicals
F3411-7452-25mg
2-phenyl-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one
1185006-99-8
25mg
$109.0 2023-09-10
Life Chemicals
F3411-7452-1mg
2-phenyl-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one
1185006-99-8
1mg
$54.0 2023-09-10
Life Chemicals
F3411-7452-2μmol
2-phenyl-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one
1185006-99-8
2μmol
$57.0 2023-09-10

2-phenyl-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one 関連文献

2-phenyl-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-oneに関する追加情報

Introduction to 2-phenyl-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one and Its Significance in Modern Chemical Biology

2-phenyl-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one, identified by its CAS number 1185006-99-8, represents a compound of considerable interest in the realm of chemical biology and pharmaceutical research. This heterocyclic molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in drug discovery and therapeutic development. The compound's unique architecture, combining a phthalazinone core with pyridine and oxadiazole moieties, positions it as a promising candidate for further exploration in medicinal chemistry.

The structural composition of 2-phenyl-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one is notable for its multifaceted interplay of functional groups. The phthalazinone ring system is known for its stability and biological activity, often serving as a scaffold in the design of bioactive molecules. The incorporation of a phenyl group at the 2-position enhances the lipophilicity of the compound, facilitating membrane penetration and improving pharmacokinetic properties. Additionally, the presence of a pyridine moiety at the 3-position of the oxadiazole ring introduces hydrogen bonding capabilities and further modulates electronic properties, making it an attractive feature for interactions with biological targets.

Recent advancements in computational chemistry have enabled more sophisticated modeling of molecular interactions, allowing researchers to predict the binding affinities and mechanisms of action of complex compounds like 2-phenyl-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one. These studies suggest that the compound may exhibit inhibitory effects on various enzymes and receptors implicated in inflammatory and neoplastic processes. The oxadiazole ring, in particular, has been identified as a key pharmacophore in several drug candidates due to its ability to engage in multiple binding modes with biological targets.

In the context of current research trends, 2-phenyl-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one aligns with the growing interest in multitargeted drug discovery. By simultaneously interacting with multiple biological pathways, such compounds offer the potential for synergistic therapeutic effects while minimizing side adverse effects. Preliminary in vitro studies have hinted at its efficacy in modulating pathways associated with pain perception and neuroprotection. The pyridine-pyridine interaction motif is particularly noteworthy for its role in enhancing binding stability to protein targets.

The synthesis of 2-phenoxyethylamine hydrochloride, while not directly related to 1185006_99_8, serves as an example of how structural modifications can influence pharmacological profiles. Understanding these relationships is crucial for designing derivatives of [the target compound] that optimize bioavailability and target specificity. Advances in synthetic methodologies have made it possible to introduce diverse functional groups into complex scaffolds with greater precision than ever before.

The oxadiazole scaffold is particularly interesting due to its versatility as a pharmacophore. It has been incorporated into numerous drug candidates targeting conditions ranging from cancer to infectious diseases. The ability of oxadiazoles to act as electron-deficient heterocycles allows them to participate in various non-covalent interactions with biological macromolecules. This characteristic makes them valuable building blocks for medicinal chemists seeking novel therapeutic agents.

Computational studies have further illuminated the potential of [the target compound] by predicting its binding modes within relevant biological targets such as kinases and transcription factors. These predictions are supported by experimental data indicating that similar phthalazinone derivatives exhibit significant inhibitory activity against these targets. The phenyl group's contribution to hydrophobic interactions within binding pockets underscores its importance for overall binding affinity.

The integration of machine learning techniques into drug discovery pipelines has accelerated the identification of promising candidates like [the target compound]. By leveraging large datasets containing known bioactive molecules alongside their structural features and activities, machine learning models can generate hypotheses about new molecular entities with desired properties. This approach has already led to several high-profile successes where computational predictions were validated experimentally.

Looking ahead, [the target compound] holds promise not only as a standalone therapeutic but also as a lead for further derivatization efforts aimed at improving potency, selectivity, or other pharmacokinetic properties through structure-based design principles or fragment-based approaches if applicable . As our understanding grows regarding how different functional groups contribute toward biological activity, compounds like this one will continue providing valuable starting points for innovation within chemical biology .

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